2-(2-Bromo-4-methylphenoxy)acetohydrazide
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Overview
Description
2-(2-Bromo-4-methylphenoxy)acetohydrazide: is a synthetic compound with the molecular formula C₉H₁₁BrN₂O₂ and a molecular weight of 259.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include ethanol and water , and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Bromo-4-methylphenoxy)acetohydrazide can undergo oxidation reactions to form corresponding .
Reduction: It can be reduced to form or other reduced derivatives.
Common Reagents and Conditions:
Oxidizing agents: such as or .
Reducing agents: such as or .
Nucleophiles: such as amines , thiols , or alkoxides .
Major Products Formed:
Oxides: from oxidation reactions.
Amines: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2-(2-Bromo-4-methylphenoxy)acetohydrazide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of brominated phenoxy derivatives on biological systems. It is also used in the synthesis of bioactive molecules .
Medicine: antimicrobial and anticancer agents . Its derivatives have shown promising activity against various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenoxy)acetohydrazide involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can form covalent bonds with these macromolecules, leading to inhibition of their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts the normal functioning of pathogens and cancer cells .
Comparison with Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)acetohydrazide
- 2-(4-Bromo-3-methylphenoxy)acetohydrazide
- 2-(2-Chloro-4-methylphenoxy)acetohydrazide
Comparison:
- 2-(2-Bromo-4-methylphenoxy)acetohydrazide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and biological activity .
- 2-(4-Bromo-2-methylphenoxy)acetohydrazide and 2-(4-Bromo-3-methylphenoxy)acetohydrazide have different bromine positions, leading to variations in their chemical properties and applications .
- 2-(2-Chloro-4-methylphenoxy)acetohydrazide has a chlorine atom instead of bromine , resulting in different reactivity and biological effects .
Properties
CAS No. |
6079-89-6 |
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Molecular Formula |
C20H42N2O |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N',N'-dimethyloctadecanehydrazide |
InChI |
InChI=1S/C20H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)21-22(2)3/h4-19H2,1-3H3,(H,21,23) |
InChI Key |
DFSWIGZHDPHBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN)Br |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN(C)C |
solubility |
not available |
Origin of Product |
United States |
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